molecular formula C19H24N4O B11109267 N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-4-(phenylamino)butanehydrazide

N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-4-(phenylamino)butanehydrazide

Cat. No.: B11109267
M. Wt: 324.4 g/mol
InChI Key: LASCHHWHQXYXCB-RCCKNPSSSA-N
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Description

N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-4-(phenylamino)butanehydrazide is a complex organic compound characterized by its unique structure, which includes a dimethylamino group and a phenylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-4-(phenylamino)butanehydrazide typically involves the condensation reaction between 4-(dimethylamino)benzaldehyde and 4-(phenylamino)butanehydrazide. The reaction is carried out under acidic or basic conditions, often using catalysts to enhance the reaction rate and yield. The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH ensures high yield and purity of the final product. Solvent extraction and recrystallization are common techniques used to purify the compound.

Chemical Reactions Analysis

Types of Reactions

N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-4-(phenylamino)butanehydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-4-(phenylamino)butanehydrazide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging and as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-4-(phenylamino)butanehydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins, enzymes, or nucleic acids, altering their function and activity. The dimethylamino and phenylamino groups play a crucial role in its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-4-(phenylamino)butanehydrazide is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H24N4O

Molecular Weight

324.4 g/mol

IUPAC Name

4-anilino-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]butanamide

InChI

InChI=1S/C19H24N4O/c1-23(2)18-12-10-16(11-13-18)15-21-22-19(24)9-6-14-20-17-7-4-3-5-8-17/h3-5,7-8,10-13,15,20H,6,9,14H2,1-2H3,(H,22,24)/b21-15+

InChI Key

LASCHHWHQXYXCB-RCCKNPSSSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N/NC(=O)CCCNC2=CC=CC=C2

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NNC(=O)CCCNC2=CC=CC=C2

Origin of Product

United States

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